Autophagy Inhibition Potency (IC50) in Amino Acid Starvation Assay
Autoquin inhibits autophagy induced by amino acid starvation with an IC50 of 0.56 ± 0.15 µM, as measured by EGFP-LC3 puncta reduction. This potency is at least 6-fold greater than closely related cinchona alkaloid derivatives (e.g., 7a: 2.44 µM, 7b: 2.31 µM) and >17-fold greater than inactive analogs (IC50 >10 µM) [1].
| Evidence Dimension | Autophagy inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.56 ± 0.15 µM |
| Comparator Or Baseline | Analog 7a: IC50 = 2.44 ± 1.01 µM; Analog 7b: IC50 = 2.31 ± 0.07 µM; Inactive analogs: IC50 >10 µM |
| Quantified Difference | Autoquin is 4.4-fold more potent than 7a and 4.1-fold more potent than 7b; >17.9-fold more potent than inactive analogs. |
| Conditions | MCF7 cells stably expressing EGFP-LC3; autophagy induced by amino acid starvation (EBSS); 3-hour treatment; n=3 independent experiments. |
Why This Matters
Ensuring procurement of the precise chemical structure is critical, as seemingly minor structural changes lead to a >4-fold loss in potency, directly impacting experimental reproducibility.
- [1] Luca Laraia, Guillaume Garivet, Daniel J. Foley, et al. Image-Based Morphological Profiling Identifies a Lysosomotropic, Iron-Sequestering Autophagy Inhibitor. Angewandte Chemie International Edition, 2020, 59(14): 5721-5729. View Source
